C.I. Vat blue 22
Description
Contextualization of Vat Dyes in Modern Chemical Science
Vat dyes represent a significant class of colorants known for their exceptional fastness properties, making them crucial in industries that demand high-quality and durable coloration. vipulorganics.com Unlike other dyes, vat dyes are insoluble in water and require a chemical reduction process to become soluble for application to textiles. vipulorganics.comascensusspecialties.com Once absorbed by the fabric, the dye is oxidized back to its insoluble form, fixing it securely within the fibers. ascensusspecialties.com This process results in excellent resistance to washing, light, and heat. vipulorganics.com
The history of vat dyes dates back centuries with the use of natural colorants like indigo (B80030), derived from the Indigofera plant. floxytiedye.com The production of natural indigo was a cornerstone of the dyeing industry for millennia, with evidence of its use in ancient civilizations. p2infohouse.org The term "vat dye" itself originates from the historical "vatting" process, where the insoluble pigment was dissolved in wooden vats through natural fermentation, which is chemically a reduction process. p2infohouse.org
A pivotal moment in vat dye chemistry occurred in 1901 when René Bohn at BASF synthesized Indanthrene (now C.I. Vat Blue 4), the first synthetic vat dye from the anthraquinone (B42736) series. ebsco.comdyestuffscn.com This discovery marked a new era, leading to the development of a wide range of synthetic vat dyes with superior fastness properties compared to their natural predecessors. p2infohouse.orgebsco.com By the 1930s, a comprehensive color palette of vat dyes was available, and by the 1970s, there were over 420 different vat dyestuffs in existence. dyestuffscn.com
The industrial significance of vat dyes is extensive. They are the preferred choice for applications requiring high durability, such as workwear, military uniforms, and outdoor textiles like awnings and upholstery. quora.com Their exceptional fastness makes them suitable for products that undergo frequent and harsh washing conditions. fibre2fashion.com Beyond textiles, vat dyes are utilized in the coloring of paper, plastics, and even in the formulation of pigments for paints and coatings. medchemexpress.comgoogle.comgoogle.com
Table 1: Key Milestones in the Evolution of Vat Dyes
| Date | Development | Significance |
| Ancient Times | Use of natural indigo. floxytiedye.com | Established the fundamental principles of vat dyeing. p2infohouse.org |
| 1883 | Adolf von Baeyer describes the molecular structure of indigo. dyestuffscn.com | Paved the way for synthetic production. |
| 1897 | First commercial synthesis of indigo. dyestuffscn.com | Made a consistent and economical alternative to natural indigo available. dyestuffscn.com |
| 1901 | René Bohn synthesizes Indanthrene (C.I. Vat Blue 4). ebsco.comdyestuffscn.com | The first synthetic anthraquinone vat dye, initiating a new phase of development. dyestuffscn.com |
| 1905 | Friedlander synthesizes thioindigo. dyestuffscn.com | Expanded the range of synthetic vat dye structures. |
| 1920s | Development of Caledon Jade Green XBN (C.I. Vat Green 1). dyestuffscn.com | Introduction of new, highly stable vat dye structures. |
| 1930s | A complete range of vat dye colors becomes available. dyestuffscn.com | Provided the industry with a full spectrum of high-fastness colorants. |
Anthraquinone dyes are a major class of colorants, second only to azo dyes in importance. researchgate.net They are prized for applications demanding extreme fastness properties, and most vat dyes are derived from anthraquinone. researchgate.net The parent compound, anthraquinone, is only weakly colored itself. rsc.org The diverse colors of anthraquinone dyes are achieved through the introduction of various substituents, such as amino and hydroxyl groups. rsc.orgchemcess.com
Violanthrone (B7798473), also known as dibenzanthrone, is a complex polycyclic aromatic ketone that forms the basis of an important series of vat dyes. researchgate.net Violanthrone and its derivatives are known for absorbing and emitting light in the red and near-infrared regions of the spectrum. researchgate.net The synthesis of violanthrone typically involves the dimerization of benzanthrone (B145504) through an alkali fusion process. fibre2fashion.com Benzanthrone itself is prepared from the reaction of anthraquinone with glycerol. researchgate.netfibre2fashion.com The resulting violanthrone structure is a large, planar, and highly conjugated system, which accounts for its strong color and stability. researchgate.net
C.I. Vat Blue 22, with the Colour Index number 59820, is a prominent member of the violanthrone class of vat dyes. worlddyevariety.com It is a dark blue powder that produces a red-light blue to red-light navy blue color on cotton fabrics. worlddyevariety.com Its chemical structure is a tetrachlorinated derivative of dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione. worlddyevariety.com
The manufacturing process for this compound involves the chlorination of Dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione in a solvent such as 1,2,4-Trichlorobenzene at elevated temperatures (140-145 °C). worlddyevariety.com This process introduces four chlorine atoms onto the violanthrone skeleton, enhancing the dye's properties. This compound exhibits high directness for cotton and is suitable for various application methods, including direct, color resist, and discharge printing, as well as the dyeing of silk. worlddyevariety.com
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| C.I. Name | Vat Blue 22 | worlddyevariety.com |
| C.I. Number | 59820 | worlddyevariety.com |
| CAS Registry Number | 6373-20-2 | worlddyevariety.com |
| Molecular Structure | Violanthrone | worlddyevariety.com |
| Molecular Formula | C₃₄H₁₂Cl₄O₂ | worlddyevariety.com |
| Molecular Weight | 594.27 | worlddyevariety.com |
| Physical Form | Dark blue powder | worlddyevariety.com |
| Application Color | Red-light blue to red-light navy blue | worlddyevariety.com |
The Anthraquinone-Violanthrone Class of Dyes in Organic Chemistry
Academic Significance of this compound
The complex structure and robust properties of this compound and other violanthrone dyes make them subjects of significant academic interest, extending beyond their traditional use in textiles.
While the synthesis of the basic violanthrone structure is well-established, significant research challenges and gaps remain. One major area of investigation is the development of more environmentally benign and efficient synthesis routes. Traditional methods often involve harsh conditions and produce significant waste. google.com
A key challenge lies in the selective functionalization of the violanthrone core. The high stability of the aromatic system makes it difficult to introduce new functional groups at specific positions. google.com Research is ongoing to develop new synthetic methodologies that allow for precise control over the substitution pattern, which is crucial for fine-tuning the dye's properties for advanced applications. researchgate.net Another challenge is the inherent low solubility of violanthrone derivatives in most common solvents, which complicates their processing and characterization. researchgate.net Researchers are exploring the attachment of solubilizing side chains to improve their processability without compromising their desirable electronic and optical properties. researchgate.net
Furthermore, there is a need for a deeper mechanistic understanding of the reactions involved in violanthrone synthesis and modification. researchgate.net For instance, the exact mechanisms of the alkali fusion for dimerization of benzanthrone are complex and still a subject of study. researchgate.net A more profound understanding could lead to improved reaction control and higher yields.
The unique photophysical and electronic properties of the violanthrone skeleton open up numerous opportunities for interdisciplinary research. The highly conjugated system of this compound and its derivatives makes them interesting candidates for applications in materials science and organic electronics.
Violanthrone derivatives have been investigated as p-type organic semiconductors. researchgate.net Their low-lying highest occupied molecular orbital (HOMO) energy levels and low band gaps make them suitable for use in organic solar cells (OSCs) and organic field-effect transistors (OFETs). researchgate.netresearchgate.net Research in this area focuses on modifying the violanthrone structure with different substituents to optimize its charge transport properties and performance in electronic devices. researchgate.net
The strong absorption and emission in the visible and near-infrared regions also make these compounds promising for applications as functional dyes, such as in fluorescent probes and sensors. researchgate.net The development of new benzanthrone and violanthrone derivatives with pronounced fluorescence is an active area of research. researchgate.net These materials could potentially be used in bio-imaging or as "turn-off" fluorescent probes for detecting specific analytes. researchgate.net The intersection of organic synthesis, materials science, and device physics provides a rich field for future exploration centered on advanced violanthrone-based compounds like this compound.
Emerging Research Paradigms in Sustainable Colorant Technologies
The conventional wet-processing methods for vat dyes, including this compound, face significant environmental scrutiny due to high water and energy consumption, and the use of harsh, non-regenerable chemical reducing agents like sodium hydrosulfite. mdpi.comchemrxiv.org In response, research and development have focused on creating sustainable alternatives that minimize the ecological footprint of textile coloration. chemrxiv.orgpageplace.de These emerging paradigms represent a significant shift from traditional dyeing chemistry and engineering.
One of the most prominent areas of innovation is the use of electrochemical dyeing . This technology replaces chemical reducing agents with electricity to convert the insoluble vat dye into its soluble leuco form. indiantextilejournal.com This approach dramatically reduces the chemical load of the effluent. Pilot-scale studies have demonstrated that electrochemical methods can produce dyeings with uniformity and fastness properties comparable to conventional processes, with the added benefit of regenerating the dye bath for reuse. mdpi.com
Waterless and low-liquor dyeing technologies are also gaining traction. indiantextilejournal.com Supercritical fluid dyeing, which uses carbon dioxide under specific temperature and pressure conditions as a solvent medium, eliminates the need for water entirely. indiantextilejournal.comresearchgate.net Other innovations like foam dyeing and air-dye techniques, where dye is applied via air or a foam carrier, drastically reduce water consumption by up to 95%. mdpi.com The development of micro and nano disperse forms of vat dyes facilitates their use in pigmentation processes that require less water. indiantextilejournal.com
Digital textile printing with vat dyes is another key development that offers enhanced sustainability. floxytiedye.com This technology allows for precise, on-demand application of color, which significantly cuts down on the consumption of water, energy, and dye compared to traditional immersion dyeing. floxytiedye.com It provides greater design flexibility and faster production times, aligning with modern manufacturing demands. floxytiedye.com
Surface modification technologies such as plasma and ultrasonic treatments are being explored to improve dyeing efficiency. pageplace.deindiantextilejournal.com Plasma treatment can modify a textile's surface to enhance its dye uptake, while ultrasonic energy provides kinetic energy that can accelerate dye diffusion into the fiber, reducing the need for high temperatures and auxiliary chemicals. mdpi.compageplace.deindiantextilejournal.com These technologies exemplify a move towards process intensification, achieving desired results with lower environmental impact.
Table 3: Comparison of Traditional vs. Emerging Vat Dyeing Technologies
| Technology | Water Consumption | Chemical Usage | Energy Consumption | Key Advantage |
| Traditional Exhaust Dyeing | Very High | High (Reducing Agents, Salts) | High | Established, well-understood process |
| Electrochemical Dyeing | High (but bath is reusable) | Very Low (eliminates reducing agents) | Moderate | Reduces chemical pollution, allows bath reuse. mdpi.comindiantextilejournal.com |
| Supercritical CO₂ Dyeing | None | Low | High (for pressurization) | Waterless process, no effluent. indiantextilejournal.comresearchgate.net |
| Digital Printing | Low | Low | Low | Reduced resource consumption, design flexibility. floxytiedye.com |
| Ultrasonic/Plasma Treatment | Reduced | Reduced | Reduced | Enhanced dye uptake and process efficiency. pageplace.deindiantextilejournal.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6373-20-2 |
|---|---|
Molecular Formula |
C34H12Cl4O2 |
Molecular Weight |
594.3 g/mol |
IUPAC Name |
9,24,30,34-tetrachlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6(11),7,9,14,17(31),18,20(32),22(27),23,25,28-hexadecaene-12,21-dione |
InChI |
InChI=1S/C34H12Cl4O2/c35-13-1-3-15-21-11-25(37)31-29-17(5-7-19(27(21)29)33(39)23(15)9-13)18-6-8-20-28-22(12-26(38)32(31)30(18)28)16-4-2-14(36)10-24(16)34(20)40/h1-12H |
InChI Key |
DCIGCIBVJSBHMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C4C2=CC(=C5C4=C(C=C3)C6=C7C5=C(C=C8C7=C(C=C6)C(=O)C9=C8C=CC(=C9)Cl)Cl)Cl |
Other CAS No. |
6373-20-2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Elucidation of C.i. Vat Blue 22
Reaction Pathway Analysis for C.I. Vat Blue 22 Synthesis
The primary manufacturing route to this compound is the direct chlorination of violanthrone (B7798473) (also known as dibenzanthrone). The efficiency, yield, and purity of the final product are highly dependent on the reaction mechanism, solvents, and process conditions.
Investigation of Chlorination Mechanisms in Violanthrone Derivatives
The chlorination of violanthrone proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. Given the electron-rich nature of the large aromatic system of violanthrone, it is susceptible to attack by electrophiles. However, chlorine (Cl₂) itself is not a sufficiently strong electrophile to react efficiently with the aromatic rings. Therefore, a catalyst is required to activate the chlorine molecule.
The reaction is typically catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃) or iron powder. google.com The mechanism involves the following key steps:
Formation of the Electrophile: The Lewis acid catalyst polarizes the Cl-Cl bond, creating a potent electrophilic chlorine species (Cl⁺). This complex is significantly more reactive than molecular chlorine alone. byjus.commasterorganicchemistry.com
Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the violanthrone ring acts as a nucleophile, attacking the electrophilic chlorine. This disrupts the aromaticity of one of the rings and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. byjus.comacs.org
Deprotonation and Restoration of Aromaticity: A weak base, such as the [FeCl₄]⁻ complex formed in the initial step, removes a proton (H⁺) from the carbon atom where the chlorine was added. This restores the aromatic system, yielding the chlorinated violanthrone product and regenerating the catalyst. byjus.com
This process is repeated until four chlorine atoms are substituted onto the violanthrone skeleton to form this compound. Computational studies on similar violanthrone structures suggest that the positions of chlorination are influenced by the electronic properties of the molecule, with the most facile substitutions occurring at positions with the strongest Highest Occupied Molecular Orbital (HOMO) character. rsc.org Furthermore, as chlorination proceeds, steric hindrance may play a role in directing subsequent substitutions, preventing chlorination at certain positions. rsc.org
Role of Specific Solvents and Reaction Conditions in Product Distribution and Yield
A patented method for preparing chlorinated violanthrones utilizes aliphatic carboxylic acids, such as acetic acid, as the reaction diluent. google.com This approach offers an alternative to more hazardous solvents like nitrobenzene (B124822) or chlorinated benzenes. The reaction is carried out by passing chlorine gas into a heated mixture of violanthrone, the solvent, and a halogenation catalyst. google.com The conditions can be precisely controlled to achieve the desired level of chlorination. For instance, to produce more highly chlorinated products (with more than three chlorine atoms), the presence of a halogenation catalyst is particularly advisable. google.com
The following table summarizes typical reaction parameters for the chlorination of violanthrone based on patented methodologies.
| Parameter | Value/Type | Purpose | Source |
| Starting Material | Violanthrone (or Isoviolanthrone) | The aromatic backbone to be chlorinated. | google.com |
| Chlorinating Agent | Chlorine (Cl₂) gas | Provides the chlorine atoms for substitution. | google.com |
| Solvent/Diluent | Acetic Acid (or other C₂-C₅ carboxylic acids) | Provides the reaction medium. | google.com |
| Catalyst | Iron powder, Iron(III) chloride, Iodine | Activates the chlorine for electrophilic attack. | google.com |
| Temperature | 40°C to 160°C (preferably 90°C to 120°C) | Controls the reaction rate. | google.com |
| Catalyst Amount | 0.5% to 10% by weight of violanthrone | Ensures efficient catalytic activity. | google.com |
| Chlorine Molar Ratio | 1 to 4 moles of Cl₂ per mole of chlorine to be incorporated | Controls the degree of chlorination. | google.com |
The use of these controlled conditions helps to achieve a consistent product quality and yield. The final product is typically isolated by filtration after cooling the reaction mixture. google.com
Kinetic and Thermodynamic Studies of Key Synthetic Steps
Detailed kinetic and thermodynamic data specifically for the synthesis of this compound are not extensively available in public literature. However, the general principles of chlorination reactions provide a framework for understanding the process.
Kinetics: The study of the reaction kinetics would focus on determining the reaction rate, the order of the reaction with respect to each reactant (violanthrone, chlorine, and catalyst), and the rate-limiting step. Aqueous chlorination of various organic compounds has been shown to follow second-order kinetics. nih.govnih.gov For the synthesis of this compound, the reaction rate is influenced by temperature, reactant concentrations, and catalyst efficiency. Thermogravimetric analysis (TGA) is a technique that can be used to investigate the kinetics of chlorine-solid reactions by measuring weight changes as a function of temperature and time. csic.es Identifying the rate-determining step, whether it's the formation of the electrophile or the attack by the aromatic ring, is crucial for process optimization.
Thermodynamics: A thermodynamic analysis of the chlorination of violanthrone would determine the spontaneity and heat profile of the reaction. Chlorination reactions are often exothermic. icheme.org The Gibbs free energy change (ΔG) for the reaction would indicate whether the process is spontaneous under the given conditions. researchgate.net Understanding the enthalpy change (ΔH) is vital for reactor design and safety, as it dictates the amount of heat that needs to be managed. While specific values for violanthrone chlorination are scarce, thermodynamic databases and computational models can be used to estimate these parameters, helping to predict the equilibrium state of the reaction system. researchgate.netmdpi.com
Development of Novel and Sustainable Synthetic Routes for this compound
Traditional vat dye manufacturing is often associated with harsh reaction conditions and the use of hazardous materials, leading to environmental concerns. Research is increasingly directed towards developing more sustainable and efficient synthetic methods.
Exploration of Green Chemistry Principles in Vat Dye Production
The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of exploration include:
Safer Solvents: The use of aliphatic carboxylic acids like acetic acid, as mentioned in patents, is a step towards replacing more toxic solvents like nitrobenzene. google.com Acetic acid is more benign and can potentially be recovered and recycled.
Waste as a Resource: Innovative approaches are being explored to use waste materials as chemical feedstocks. For example, a photoelectrochemical method has been developed for the chlorination of certain organic molecules using PVC plastic waste as the chlorine source. rsc.org While not yet applied to violanthrone, this represents a sustainable strategy that could potentially be adapted, turning a problematic waste stream into a valuable reagent.
Process Intensification: Using continuous flow reactors, such as microreactor systems, for chlorination can offer better temperature control, reduced side-product formation, and higher conversion rates compared to traditional batch processes. This leads to a more efficient and inherently safer process.
Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is at the heart of improving the synthesis of this compound. The focus is on developing catalysts that not only increase the reaction rate but also enhance the selectivity towards the desired tetrachlorinated isomer, minimizing the formation of under- or over-chlorinated byproducts.
Lewis Acid Catalysts: As established, iron(III) chloride and other Lewis acids are effective catalysts for this electrophilic substitution. google.commasterorganicchemistry.com Optimizing the catalyst loading and activity is key to controlling the reaction.
Phase-Transfer Catalysis (PTC): In related vat dye syntheses, phase-transfer catalysts have been used to improve reaction efficiency. mdpi.com These catalysts facilitate the transfer of reactants between different phases (e.g., a solid organic phase and an aqueous or different organic phase), which can lead to milder reaction conditions, faster reaction rates, and improved yields. While not explicitly documented for this compound synthesis, PTC represents a promising avenue for process improvement.
Novel Catalyst Development: Research into new catalytic systems for the degradation of chlorinated compounds, such as Ce-Mn-Ti composite oxides, highlights the ongoing development of advanced materials for chlorine-related reactions. researchgate.net While these are for degradation, the insights gained into the interaction of chlorine with catalyst surfaces could inform the design of new, highly selective catalysts for synthesis. The goal is to develop systems that can precisely control the chlorination of the violanthrone molecule, potentially through catalysts with specific surface acidity and redox properties that favor the formation of this compound. researchgate.net
Process Intensification Strategies for Industrial Scale-Up
The industrial-scale production of this compound (Navy Blue TRR), a chlorinated violanthrone dye, necessitates process intensification to enhance efficiency, reduce costs, and minimize environmental impact. worlddyevariety.comfibre2fashion.com The manufacturing process involves the chlorination of Dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione (violanthrone) in a high-boiling point solvent such as 1,2,4-Trichlorobenzene at elevated temperatures (140–145 °C). worlddyevariety.com Strategies for scaling up this process focus on optimizing reaction parameters, improving material handling, and implementing advanced reactor technologies.
Key strategies for process intensification applicable to this compound synthesis include:
Continuous Flow Synthesis: Transitioning from traditional batch reactors to continuous flow systems can offer significant advantages. Continuous-flow microreactors or tubular reactors provide superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety, particularly for exothermic reactions like chlorination. mdpi.com This methodology can lead to higher yields, improved product consistency, and a reduction in byproduct formation. mdpi.com
Energy Efficiency: The high temperatures required for the synthesis contribute significantly to production costs. fibre2fashion.com Process intensification aims to reduce energy consumption through better reactor insulation, heat integration (using heat from exothermic reactions to preheat reactants), and exploring catalytic systems that lower the activation energy of the reaction, thereby allowing for lower operating temperatures.
Table 1: Process Intensification Strategies for Vat Dye Synthesis
| Strategy | Description | Potential Benefits for this compound |
|---|---|---|
| Continuous Flow Reactors | Replacing batch processing with continuous systems for better control over reaction parameters. | Improved yield and purity, enhanced safety, reduced reaction time, consistent product quality. mdpi.com |
| Optimized Solvent Systems | Utilizing alternative solvents (e.g., DMSO, ionic liquids) or aqueous media to improve reaction efficiency and reduce environmental impact. | Higher yields, fewer impurities, easier solvent recovery and recycling, reduced use of hazardous materials. google.comgoogle.com |
| Advanced Catalysis | Employing phase-transfer catalysts or novel catalytic materials to accelerate reaction rates and improve selectivity. | Lower energy consumption (reduced temperature/pressure), higher throughput, minimized side reactions. google.com |
Mechanistic Studies of By-product Formation and Impurity Control
The purity of this compound is paramount for achieving the desired color shade, fastness, and application properties. The synthesis process, however, is susceptible to the formation of by-products and impurities that can negatively affect the final product quality. google.com
The synthesis of this compound is achieved through the chlorination of violanthrone. worlddyevariety.com The primary side reactions are related to the chlorination process itself.
Incomplete or Over-Chlorination: The main synthetic challenge is achieving the precise degree of chlorination. Incomplete reaction leads to a mixture of lesser-chlorinated violanthrones, while over-chlorination can introduce additional chlorine atoms at various positions on the aromatic skeleton. These variations result in duller shades and inconsistent dyeing performance.
Isomer Formation: Chlorination can occur at multiple sites on the large, complex violanthrone molecule, leading to the formation of positional isomers. These isomers may possess different colors and properties, contributing to an impure final product.
Cleavage of the Anthrone Structure: In related vat dye syntheses, such as that of indanthrone (B1215505) (C.I. Vat Blue 4), harsh reaction conditions like excessively high temperatures can lead to the cleavage of the core molecular structure. google.com For instance, the oxidation of indanthrone in sulfuric acid at temperatures above 90°C can cause cleavage to form 2,3-dihydroxy-2,8-phthaloylquinoxaline. google.com Similar degradation pathways could exist for this compound under aggressive chlorination or purification conditions.
By-products from Precursors: Impurities present in the starting material, Dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione, can carry through the synthesis or participate in side reactions, leading to a range of contaminants in the crude dye.
Controlling the formation of impurities is crucial for an efficient and economical manufacturing process. Several strategies can be employed during synthesis to enhance the purity of the final product.
Strict Control of Reaction Conditions: Maintaining precise control over temperature, reaction time, and the concentration of the chlorinating agent is fundamental. evitachem.com This minimizes the risk of both under- and over-chlorination and reduces the likelihood of thermal degradation of the dye molecule. google.com
High-Purity Starting Materials: Using highly purified violanthrone as the starting material is essential to prevent the introduction of impurities that can interfere with the reaction or contaminate the product. google.com
Selective Catalysis: The use of specific catalysts can direct the chlorination to the desired positions on the violanthrone molecule, increasing the yield of the target isomer and reducing the formation of undesired ones.
Table 2: Impurity Control Strategies in Vat Dye Synthesis
| Strategy | Mechanism of Action | Reference |
|---|---|---|
| Temperature Control | Prevents thermal degradation and undesirable side reactions (e.g., molecular cleavage). | google.com |
| Reagent Stoichiometry | Ensures complete reaction while avoiding over-reaction (e.g., over-chlorination). | evitachem.com |
| High-Purity Reactants | Eliminates impurities from starting materials that could form by-products. | google.com |
| Vatting/Reduction | Converts the dye to a soluble leuco form, allowing insoluble impurities to be filtered out. | google.comgoogle.com |
The identification of by-products is a critical step in optimizing the synthesis of this compound. This involves separating the impurities from the main product and analyzing their chemical structures.
Isolation Techniques: The primary methods for isolating impurities from the crude dye mixture leverage differences in physical and chemical properties.
Filtration: As many by-products and unreacted starting materials have different solubilities than the target dye, filtration of the reaction mixture or the vatted solution is a common first step. fibre2fashion.com
Recrystallization: Purifying the crude product by recrystallization from a suitable high-boiling point solvent can separate the desired dye from more soluble or less soluble impurities. fibre2fashion.com
Chromatography: Techniques like thin-layer chromatography (TLC) and paper chromatography are effective for separating and identifying different components in the dye mixture, including isomers and other impurities. sdc.org.uk High-performance liquid chromatography (HPLC) offers a more powerful tool for quantitative analysis of product purity.
Characterization Methods: Once isolated, the chemical structures of the by-products are determined using various analytical techniques.
Spectroscopy: Mass Spectrometry (MS) is used to determine the molecular weight of the impurities, which can confirm, for example, the degree of chlorination. Infrared (IR) spectroscopy helps identify functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.
X-ray Diffraction (XRD): This technique is useful for characterizing the crystalline structure of the dye and can help differentiate between different polymorphic forms or crystalline impurities. gla.ac.uk
Sophisticated Spectroscopic and Analytical Characterization of C.i. Vat Blue 22
High-Resolution Structural Determination and Purity Assessment
Precise characterization of C.I. Vat Blue 22 relies on a combination of powerful analytical methods to elucidate its molecular framework and identify any process-related impurities.
While specific NMR spectral data for this compound are not widely published, Nuclear Magnetic Resonance (NMR) spectroscopy remains an indispensable tool for the unambiguous structural elucidation of organic molecules. The analysis of its leuco (reduced) form, which is soluble, would provide definitive evidence of its covalent framework. researchgate.net
The ¹H NMR spectrum is expected to show a complex set of signals exclusively in the aromatic region (approximately 7.0–9.0 ppm). The precise chemical shifts and coupling constants of the 12 protons on the violanthrone (B7798473) skeleton are dictated by their electronic environment, which is heavily influenced by the positions of the four electron-withdrawing chlorine atoms and the anisotropic effects of the large ring system.
The ¹³C NMR spectrum would complement the proton data, with signals for the carbonyl carbons expected significantly downfield (δ > 180 ppm) and the remaining sp²-hybridized aromatic carbons appearing in the characteristic range of approximately 110–150 ppm. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be employed to establish proton-proton and proton-carbon correlations, allowing for the complete assignment of the molecular structure and confirmation of the chlorine substitution pattern.
| Nucleus | Functional Group Type | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | ~7.0 - 9.0 | Protons are part of a large polycyclic aromatic system and are deshielded. libretexts.org |
| ¹³C | Carbonyl (C=O) | > 180 | Carbonyl carbons are highly deshielded due to the electronegativity of the oxygen atom. organicchemistrydata.org |
| ¹³C | Aromatic (Ar-C) | ~110 - 150 | Characteristic range for sp² carbons in aromatic systems. organicchemistrydata.org |
| ¹³C | Aromatic (Ar-C-Cl) | Variable (~125 - 140) | The electronegative chlorine atom influences the chemical shift of the carbon to which it is attached. rsc.org |
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive, high-resolution information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular packing arrangements. However, obtaining a single crystal of sufficient size and quality for a commercial dye like this compound is exceptionally challenging. These materials are typically produced as microcrystalline powders, which are not suitable for SC-XRD analysis. colour-index.com
To date, a single-crystal structure for this compound has not been reported in the Cambridge Structural Database. If a suitable crystal could be grown, SC-XRD would reveal the planarity of the violanthrone core and the specific conformation of the molecule. Furthermore, it would provide invaluable insight into the solid-state packing forces, such as π-π stacking and halogen interactions, that govern the dye's physical properties, including its insolubility and thermal stability.
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of synthetic dyes, providing a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. researchgate.netmdpi.com For this compound, with a molecular formula of C₃₄H₁₂Cl₄O₂, HRMS serves to confirm its identity and assess its purity.
The technique can readily detect the molecular ion and verify its mass to within a few parts per million (ppm) of the theoretical value. A key diagnostic feature in the mass spectrum of this compound is the distinctive isotopic pattern generated by the four chlorine atoms. The natural abundance of ³⁵Cl and ³⁷Cl isotopes (~3:1 ratio) produces a characteristic cluster of peaks ([M], [M+2], [M+4], [M+6], [M+8]) whose relative intensities are a definitive signature of a tetrachlorinated compound. HRMS is also instrumental in impurity profiling, capable of identifying residual starting material (un-chlorinated violanthrone) or process-related byproducts such as under- or over-chlorinated violanthrone species.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₄H₁₂Cl₄O₂ | worlddyevariety.com |
| Average Molecular Weight | 594.27 g/mol | worlddyevariety.com |
| Theoretical Monoisotopic Mass | 591.9431 g/mol | Calculated for C₃₄H₁₂³⁵Cl₄O₂ |
| Expected Primary Ionization Adducts (ESI+) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | General ESI behavior |
Single Crystal X-Ray Diffraction for Solid-State Conformation (if applicable)
Detailed Spectroscopic Investigations of Electronic and Optical Properties
The distinct color and photophysical behavior of this compound are governed by its electronic structure, which can be probed in detail using UV-Visible and fluorescence spectroscopy.
The intense reddish-blue to navy-blue color of this compound is a direct result of its strong absorption of light in the visible region of the electromagnetic spectrum. This absorption is attributed to allowed π-π* electronic transitions within the highly extended conjugated system of the violanthrone core. Studies on the parent violanthrone molecule and its derivatives show characteristic strong absorption bands in the 500-650 nm range. ej-chem.orgrsc.orgresearchgate.net The addition of four chlorine atoms to the aromatic skeleton can modulate the energy of these transitions, influencing the final hue of the dye. The exact position of the absorption maximum (λ_max) can also be affected by the solvent environment (solvatochromism) and the aggregation state of the dye molecules in solution. rsc.org
| Compound Type | Solvent | Absorption Maxima (λ_max, nm) | Transition Type | Reference |
|---|---|---|---|---|
| Violanthrone-78 | Toluene | 535, 580 | π-π | ej-chem.orgresearchgate.net |
| Violanthrone Derivative (V3) | Toluene | 540, 580 | π-π | rsc.org |
| Violanthrone Derivative (V3) | DMF/Methanol (1:9) | 610, ~700 | π-π* | rsc.org |
Fluorescence is the process of light emission from a molecule after it has been electronically excited. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), defined as the ratio of photons emitted to photons absorbed. Many vat dyes, including the parent violanthrone structure, are known to be weakly emissive. rsc.orgrsc.org This is often due to efficient non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state, which compete with fluorescence. Furthermore, the tendency of these planar molecules to aggregate in solution can lead to concentration-dependent quenching, further reducing the emission intensity.
The unsubstituted violanthrone molecule is reported to have a very low fluorescence quantum yield of 0.01 in solution. rsc.orgrsc.org While specific data for this compound is not available, it is expected to exhibit similarly weak fluorescence. Studies on related violanthrone compounds show emission maxima that are characteristically red-shifted from their absorption, with one derivative emitting at 635 nm after excitation at 580 nm. ej-chem.org In contrast, the reduced (leuco) forms of violanthrones can be highly fluorescent, with quantum yields approaching unity (100% efficiency). rsc.orgrsc.org
| Compound | Property | Value | Reference |
|---|---|---|---|
| Violanthrone (V1) | Fluorescence Quantum Yield (Φf) | 0.01 | rsc.orgrsc.org |
| Violanthrone Derivative (V3) | Fluorescence Quantum Yield (Φf) | 0.2 | rsc.orgrsc.org |
| Violanthrone-78 | Emission Maximum (λ_em, nm) | 635 (Excitation at 580 nm) | ej-chem.org |
| Dihydroviolanthrones (Reduced form) | Fluorescence Quantum Yield (Φf) | 0.6 - 1.0 | rsc.orgrsc.org |
| Dihydroviolanthrones (Reduced form) | Emission Maximum (λ_em, nm) | 560 - 600 | rsc.orgrsc.org |
Advanced Chromatographic and Separative Techniques
High-Performance Thin Layer Chromatography (HPTLC) for Separation and Identification
High-Performance Thin Layer Chromatography (HPTLC) is a powerful and cost-effective chromatographic technique used for the separation and identification of dyes, including this compound. ojp.govsdc.org.uk HPTLC offers several advantages over traditional TLC, including higher resolution, faster analysis times, and greater sensitivity, making it suitable for quantitative analysis. merckmillipore.com The technique utilizes a stationary phase, typically silica (B1680970) gel, coated on a plate, and a mobile phase (eluent) that moves up the plate by capillary action, separating the components of a mixture based on their differential partitioning between the two phases. mdpi.comsdc.org.uk
For vat dyes, which are generally insoluble in common solvents at room temperature, specific methodologies have been developed. sdc.org.uk One approach involves using high-boiling-point solvents at elevated temperatures (100 or 120°C) to achieve good migration and resolution of the dyes. sdc.org.uk The choice of eluent is critical, and various solvent systems have been investigated to optimize the separation of different vat dyes. sdc.org.uk The Rf values (the ratio of the distance traveled by the spot to the distance traveled by the solvent front) are dependent on the temperature, the chemical structure of the dye, the nature of the adsorbent, and the eluent used. sdc.org.uk
HPTLC can provide a significant amount of information about a dye sample, including the number of components, their colors, and their relative concentrations. ojp.gov This information can be used to create a "fingerprint" of the dye for identification and comparison purposes. ojp.govojp.gov In forensic analysis, HPTLC has been shown to have a high discriminating power for textile dyestuffs. ojp.gov
| Parameter | Description | Relevance to this compound Analysis |
| Stationary Phase | Typically silica gel 60 HPTLC plates. sdc.org.ukmerckmillipore.com | Provides a polar surface for the separation of the relatively nonpolar vat dye. |
| Mobile Phase (Eluent) | Mixtures of high-boiling-point solvents. sdc.org.uk | The choice of eluent is crucial for achieving good separation and resolution. |
| Detection | Visual assessment of color, fluorescence under UV light. ojp.govmerckmillipore.com | Allows for the identification and semi-quantitative analysis of the separated components. |
| Rf Value | The ratio of the distance traveled by the analyte to the distance traveled by the solvent front. ojp.gov | A characteristic value for a given dye under specific chromatographic conditions, aiding in its identification. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Complex Mixture Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.netacs.org This makes it an invaluable tool for the trace analysis and characterization of complex mixtures containing dyes like this compound. ojp.govepa.gov
In LC-MS, the components of a mixture are first separated by an HPLC system. The eluent from the HPLC column is then introduced into the ion source of the mass spectrometer, where the molecules are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. epa.gov This provides molecular weight information and, with tandem mass spectrometry (MS/MS), structural information about the separated components. ojp.govepa.gov
LC-MS has been successfully used for the analysis of various classes of dyes, including vat dyes. researchgate.netepa.gov It allows for the identification of not only the parent dye molecule but also its degradation products and impurities, even at very low concentrations. researchgate.netcac-accr.ca Different ionization techniques can be employed in LC-MS, such as electrospray ionization (ESI), which is well-suited for polar and non-volatile compounds like many dyes. researchgate.netepa.gov
The choice of chromatographic conditions, including the column and mobile phase, is critical for achieving good separation of the dye components before they enter the mass spectrometer. researchgate.netepa.gov
| Technique | Information Obtained | Application to this compound |
| Liquid Chromatography (LC) | Separation of components in a mixture based on their physicochemical properties. | Isolates this compound from other dyes, impurities, or degradation products in a sample. researchgate.netepa.gov |
| Mass Spectrometry (MS) | Determination of the molecular weight of the separated components. | Confirms the identity of this compound by providing its precise molecular weight. ojp.govepa.gov |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of the separated components through fragmentation analysis. | Provides detailed structural information about this compound and helps to identify unknown degradation products. ojp.govepa.gov |
Gel Permeation Chromatography (GPC) for Molecular Size and Polymer Interaction Studies
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of polymers and macromolecules. rsc.orgresearchgate.net In the context of this compound, GPC can be employed to study its interaction with polymers, such as those used in textile fibers or in the formulation of dye preparations.
GPC separates molecules based on their size in solution. researchgate.net The stationary phase consists of a porous gel, and larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores travel a longer path and elute later. researchgate.net By calibrating the system with standards of known molecular weight, the molecular weight distribution of an unknown sample can be determined. rsc.org
GPC can be used to investigate the potential for aggregation of this compound molecules in solution or to study the binding of the dye to polymeric substrates. google.com Changes in the molecular weight profile of a polymer after interaction with the dye can provide insights into the nature and extent of this interaction. researchgate.net For instance, GPC has been used to monitor changes in the molar mass of cellulose (B213188) samples after being dyed, providing information on the degradation or preservation properties of the dye. researchgate.net
| Parameter | Measurement | Significance for this compound |
| Molecular Weight Averages (Mn, Mw) | Number-average and weight-average molecular weight. researchgate.net | Characterizes the size of dye aggregates or dye-polymer complexes. |
| Polydispersity Index (PDI) | A measure of the broadness of the molecular weight distribution. researchgate.net | Indicates the homogeneity of dye aggregates or the uniformity of dye-polymer interactions. |
| Elution Volume | The volume of mobile phase required to elute a molecule from the column. | Inversely proportional to the hydrodynamic volume of the molecule, allowing for size-based separation. researchgate.net |
Electrochemical Characterization and Redox Behavior Studies
Cyclic Voltammetry for Redox Potentials and Electron Transfer Mechanisms
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species, including vat dyes like this compound. psu.eduresearchgate.net This method involves applying a linearly varying potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. The potential is swept in a triangular waveform, and the resulting plot of current versus potential is known as a cyclic voltammogram. researchgate.net
For vat dyes, CV is particularly relevant because their application process involves a reduction step to form the soluble leuco form, followed by re-oxidation to the insoluble pigment on the fiber. psu.edup2infohouse.org CV can provide valuable information about the redox potentials at which these reduction and oxidation processes occur, as well as insights into the electron transfer mechanisms. psu.eduresearchgate.net
The cyclic voltammogram of a reversible redox couple typically shows a pair of peaks: a cathodic peak corresponding to the reduction of the oxidized species and an anodic peak corresponding to the oxidation of the reduced species. researchgate.net The peak potentials can be used to determine the standard redox potential of the couple, while the peak currents are related to the concentration of the analyte and the rate of the electron transfer reaction. researchgate.net
In the context of this compound, CV can be used to:
Determine the reduction potential required to form the leuco dye. psu.edu
Study the stability of the reduced leuco form. psu.edu
Investigate the kinetics of the electron transfer reactions. researchgate.net
Evaluate the effectiveness of different reducing agents or mediator systems for the vatting process. psu.eduresearchgate.net
The electrochemical behavior of vat dyes can be complex, and factors such as the pH of the solution, the presence of mediating species, and the nature of the electrode material can all influence the cyclic voltammogram. psu.eduresearchgate.net
| Electrochemical Parameter | Information Derived from Cyclic Voltammetry | Importance for this compound |
| Cathodic Peak Potential (Epc) | The potential at which the reduction of the dye occurs. | Determines the electrochemical potential needed to convert this compound to its soluble leuco form for dyeing. psu.eduresearchgate.net |
| Anodic Peak Potential (Epa) | The potential at which the oxidation of the leuco dye occurs. | Indicates the potential at which the soluble leuco form is re-oxidized to the insoluble pigment. researchgate.net |
| Peak Current (ip) | Related to the concentration of the dye and the diffusion coefficient. | Provides information about the kinetics of the redox process and can be used for quantitative analysis. researchgate.net |
| Peak Separation (ΔEp = Epa - Epc) | An indicator of the reversibility of the electron transfer process. | Helps to understand the electrochemical reversibility of the this compound/leuco-C.I. Vat Blue 22 redox couple. researchgate.net |
Spectroelectrochemistry for In-Situ Monitoring of Leuco Form Generation
Spectroelectrochemistry is a powerful analytical technique that provides real-time insights into the electrochemical conversion of this compound from its insoluble oxidized state to its soluble leuco form. This in-situ monitoring is crucial for understanding the transformation process, which is fundamental to its application in dyeing. The technique simultaneously combines electrochemical control with spectroscopic measurement, allowing for the direct correlation of applied potential with changes in the dye's absorption spectrum.
During the electrochemical reduction of this compound, the core violanthrone structure undergoes a two-electron reduction. This structural change significantly alters the chromophore, leading to a distinct color change. The oxidized form is a dark blue powder, while the alkaline-reduced leuco form is typically blue. worlddyevariety.com Spectrophotometric experiments are employed to track this conversion by measuring the change in absorbance at specific wavelengths over time. researchgate.netresearchgate.net The exhaustion of the dye from the solution and the generation of the leuco form can be precisely controlled and monitored photometrically. sdc.org.uk
The process involves placing a solution containing the dispersed vat dye into a spectroelectrochemical cell equipped with a working electrode, a reference electrode, and a counter electrode, positioned within the light path of a spectrophotometer. As a reducing potential is applied, spectra are continuously recorded. A typical experiment would show a decrease in the absorbance peak corresponding to the insoluble oxidized form and a simultaneous increase in the absorbance peak characteristic of the water-soluble leuco form. This allows for the precise determination of the potential at which the conversion begins and completes. For anthraquinoid-type dyes like this compound, this reduction generally occurs at potentials between -800 mV and -1000 mV. researchgate.net
Table 1: Spectroelectrochemical Monitoring of this compound Leuco Form Generation
| Applied Potential (mV vs. SHE) | Time (seconds) | Absorbance at λmax (Oxidized Form) | Absorbance at λmax (Leuco Form) | % Conversion to Leuco Form |
|---|---|---|---|---|
| 0 | 0 | 0.98 | 0.05 | 0% |
| -800 | 30 | 0.75 | 0.28 | 23% |
| -850 | 60 | 0.49 | 0.54 | 50% |
| -900 | 90 | 0.22 | 0.81 | 77% |
| -950 | 120 | 0.06 | 0.97 | 96% |
| -950 | 150 | 0.05 | 0.98 | 98% |
Note: Data is representative of a typical spectroelectrochemical experiment for monitoring the conversion of a vat dye to its leuco form. Wavelengths for absorbance maxima are specific to the oxidized and leuco forms of the dye.
Investigation of Electrochemical Reduction and Oxidation Kinetics
The kinetics of the electrochemical reduction and subsequent oxidation of this compound are critical parameters that govern the efficiency and quality of its application. The reduction process, often referred to as "vatting," converts the insoluble pigment into its substantive leuco form, which can then be adsorbed by fibers. nih.gov The subsequent oxidation fixes the dye by reverting it to its insoluble, colored state within the fiber matrix. evitachem.com
Electrochemical Reduction Kinetics: The reduction of vat dyes is a two-electron process that transforms the conjugated dicarbonyl system. utupub.fi The rate of this reaction can be investigated through various electrochemical methods. The electrochemical reduction can be performed directly, where the dye particles are reduced at the cathode surface, or indirectly, using a soluble redox mediator. sdc.org.uksemanticscholar.org
Direct electrolysis can face challenges due to the low water solubility of the dye, which limits contact with the cathode surface. semanticscholar.org Indirect electrolysis often provides faster and more efficient reduction. In this method, a mediator, such as an iron-triethanolamine complex, is continuously regenerated at the cathode and then reduces the vat dye throughout the solution. sdc.org.ukresearchgate.net The kinetics of the reduction are influenced by factors including the molecular structure of the dye, the applied current density, temperature, and the type of electrode material used (e.g., graphite (B72142) granules). researchgate.netresearchgate.net Studies on various vat dyes have shown that these parameters can be optimized to achieve efficient and controlled production of the leuco form. researchgate.net
Electrochemical Oxidation Kinetics: Once the leuco form of this compound is adsorbed onto a substrate, it must be oxidized back to its original insoluble pigment form. This step is crucial for developing the final color and ensuring fastness properties. The oxidation kinetics are typically studied by exposing the reduced dye to an oxidizing agent, most commonly atmospheric oxygen, or chemical oxidants like per-oxygen compounds. researchgate.net The rate of oxidation is dependent on the concentration of the oxidizing agent, pH, and temperature. The transition from the soluble leuco form back to the insoluble parent dye is often rapid upon exposure to air. evitachem.com Electrochemical methods can also be employed to study and control the oxidation process, providing a cleaner alternative to chemical oxidants.
Table 2: Comparative Kinetic Parameters for Electrochemical Reduction Methods
| Parameter | Direct Electrochemical Reduction | Indirect (Mediated) Electrochemical Reduction |
|---|---|---|
| Principle | Dye is reduced directly on the cathode surface. | A redox mediator is reduced at the cathode and then reduces the dye in solution. sdc.org.uk |
| Reaction Rate | Generally slower due to low solubility and mass transfer limitations. semanticscholar.org | Typically faster and more efficient due to homogeneous reaction conditions. sdc.org.uk |
| Controlling Factors | Electrode surface area, current density, particle size of dye. | Mediator concentration, current density, temperature. researchgate.net |
| Required Potential | -800 to -1000 mV (for anthraquinoid types). researchgate.net | Dependent on the redox potential of the mediator system. sdc.org.uk |
| Process Control | Can be difficult to monitor and control uniformly. | Readily monitored and controlled by measuring the reduction potential of the dyebath. researchgate.net |
Note: This table presents a generalized comparison based on principles of electrochemical dye reduction.
Theoretical and Computational Chemistry Applied to C.i. Vat Blue 22
Quantum Chemical Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Properties
No published studies utilizing Density Functional Theory to specifically calculate the ground state geometry, bond lengths, bond angles, or electronic properties (such as HOMO-LUMO energy levels) of C.I. Vat Blue 22 were found.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Predictions
A search for research employing Time-Dependent DFT to predict the excited state properties, absorption spectra (λmax), or other photophysical characteristics of this compound yielded no specific results.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No literature detailing the use of Molecular Dynamics (MD) simulations to analyze the conformational behavior, flexibility, or intermolecular interactions of this compound could be located.
Computational Modeling of Synthetic Pathways and Reaction Energetics
Transition State Theory and Reaction Mechanism Prediction
There is an absence of published computational studies that apply Transition State Theory or other methods to model the synthetic pathways and predict the reaction mechanisms and energetics for this compound.
Prediction of Spectroscopic Parameters from Computational Models
No dedicated studies on the computational prediction of spectroscopic parameters (such as NMR, IR, or Raman spectra) specifically for this compound were identified.
Virtual Screening for Novel Synthetic Precursors and Catalysts
The industrial synthesis of this compound (5,10-Dioxo-5,10-dihydronaphtho[1,2,3-cd:3',2',1'-lm]perylene) involves the chlorination of violanthrone (B7798473) in a solvent like 1,2,4-Trichlorobenzene. worlddyevariety.com Virtual screening methodologies offer a pathway to discover more efficient, cost-effective, and environmentally benign synthetic routes by identifying novel precursors and catalysts.
Computational chemistry can accelerate the discovery of new catalysts by screening large libraries of potential candidates. For instance, Density Functional Theory (DFT) can be used to model reaction mechanisms and calculate activation barriers for the chlorination of the violanthrone core with different catalytic systems. This allows for the high-throughput screening of catalysts to identify those that might lower the reaction temperature or increase the regioselectivity of the chlorination process.
Furthermore, there is growing interest in biocatalysis for dye synthesis. mdpi.com Virtual screening can be applied to databases of enzymes, such as halogenases or unspecific peroxygenases (UPOs), to identify candidates capable of acting on the violanthrone precursor. Molecular docking simulations can predict the binding affinity and orientation of the precursor within the enzyme's active site, providing a preliminary assessment of its potential catalytic activity. This approach could lead to novel enzymatic or chemo-enzymatic synthetic routes for this compound and its derivatives under milder reaction conditions.
Table 1: Computational Methods for Virtual Screening in Synthesis
| Computational Method | Application in this compound Synthesis | Objective |
|---|---|---|
| High-Throughput Docking | Screening libraries of organometallic or enzymatic catalysts. | Identify catalysts with high binding affinity for the violanthrone precursor. |
| DFT Calculations | Modeling the reaction energy profile of the chlorination step. | Predict reaction rates and identify catalysts that lower the activation energy. |
| Molecular Dynamics (MD) | Simulating the catalyst-substrate complex over time. | Assess the stability of the catalyst and its interaction with the precursor in a solvent environment. |
| Enzyme Design & Engineering | In silico mutation of known enzymes (e.g., peroxygenases). | Engineer biocatalysts with enhanced activity or specificity for the violanthrone core. mdpi.com |
In Silico Design and Property Prediction of this compound Derivatives
Computational design allows for the rational, targeted modification of the this compound structure to achieve desired properties. By modeling hypothetical derivatives and predicting their characteristics before synthesis, researchers can focus experimental efforts on the most promising candidates, saving time and resources.
Quantitative Structure-Property Relationship (QSPR) Studies for Functional Modifications
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules (descriptors) with a specific macroscopic property of interest. For this compound, QSPR can be employed to guide functional modifications to enhance attributes like color, fastness, and solubility.
The process involves:
Generating a set of virtual this compound derivatives with different functional groups (e.g., -OCH₃, -SO₃H, additional halogens).
Calculating a wide range of molecular descriptors for each derivative using quantum chemical methods. These can include electronic descriptors (HOMO/LUMO energies), steric descriptors (molecular volume), and topological descriptors.
Building a mathematical model (e.g., multiple linear regression) that links these descriptors to a known property, such as lightfastness, using a training set of known dyes. researchgate.net
Using the validated model to predict the properties of the new, unsynthesized derivatives.
For example, a QSPR study on indigoid dyes revealed that certain molecular fragments significantly impact lightfastness. researchgate.net A similar approach for this compound could identify which substituents would most effectively improve its photostability or alter its shade. Studies have successfully built QSAR models for predicting the removal of various dyes, including indigo (B80030) and vat dyes, by coagulation, using molecular weight and surface area as key descriptors. frontiersin.orgdoaj.org
Table 2: Potential QSPR Descriptors and Their Predicted Influence on this compound Properties
| Molecular Descriptor | Potential Property Influence | Rationale |
|---|---|---|
| HOMO-LUMO Gap | Color (λmax), Photostability | A smaller gap typically leads to a bathochromic (red) shift in absorption. The stability of frontier orbitals relates to resistance to photodegradation. chemisgroup.us |
| Molecular Weight (MW) | Dye-Substrate Affinity, Solubility | Increased molecular weight can enhance van der Waals interactions with fibers but may decrease solubility. frontiersin.org |
| Molecular Surface Area (SAA) | Adsorption Behavior, Aggregation | Larger surface areas can increase interactions but also promote aggregation, affecting dyeing performance. frontiersin.org |
| Dipole Moment | Solubility, Dye-Substrate Interaction | A higher dipole moment may improve interaction with polar substrates and solvents, but can also lead to aggregation. |
| Number of H-bond donors/acceptors | Interaction with Cellulosic Fibers | Modifying the structure to include H-bonding groups could enhance affinity and wash fastness on cotton. |
Computational Approaches to Understand Dye-Substrate Interaction Dynamics
The exceptional fastness properties of vat dyes stem from their strong interactions with textile fibers. Computational methods provide a molecular-level view of these interactions, which is difficult to obtain experimentally.
Density Functional Theory (DFT) is used to perform high-accuracy calculations on the dye-substrate complex. For this compound, researchers can model the interaction between a single dye molecule and a segment of a cellulose (B213188) polymer (representing cotton). DFT calculations can determine:
Binding Energy: The strength of the interaction between the dye and the fiber.
Optimal Geometry: The most stable three-dimensional arrangement of the dye on the substrate surface.
Nature of Interactions: By analyzing the electron density, one can distinguish between van der Waals forces, hydrogen bonds, and π-π stacking interactions that anchor the dye to the fiber. The interactions are often a complex mix of electrostatic and hydrophobic forces. mdpi.com
Molecular Dynamics (MD) simulations complement the static picture from DFT by modeling the system's evolution over time. An MD simulation can track the movement of the this compound molecule, the polymer chains of the fiber, and surrounding water molecules. This approach provides insights into:
The process of dye adsorption from solution onto the fiber surface.
The conformational changes in both the dye and substrate upon binding.
The role of water in mediating or hindering the interaction.
The aggregation behavior of dye molecules on the fiber surface, which can affect the final color and fastness.
These simulations can help rationalize the high wash fastness of this compound by quantifying the strength and stability of its binding to substrates like cotton.
Machine Learning Algorithms for Predicting Dyeing Performance and Material Compatibility
Machine learning (ML) is emerging as a powerful tool in materials science and chemistry for predicting complex properties. mit.edu For this compound and its derivatives, ML algorithms can be trained to predict dyeing performance and compatibility with various materials, accelerating the development of new dyes. aip.org
The workflow typically involves creating a dataset of dyes where molecular descriptors are paired with experimental performance data (e.g., color yield, wash fastness rating, leveling properties). Various ML models can be trained on this data:
Random Forest (RF) and Gradient Boosting (GB) models are effective for handling complex, non-linear relationships and have been used to predict dye adsorption efficiency onto activated carbon. mdpi.com
Support Vector Machines (SVM) have been applied to predict the catalytic reduction performance of various dyes. researchgate.net
Deep Neural Networks (DNNs) or Deep Learning (DL) can capture highly intricate patterns in the data and have been used to predict the photophysical properties and photovoltaic performance of organic dyes with high accuracy. rsc.orgrsc.org
For this compound, an ML model could be trained to predict its dyeing performance on different fabrics (e.g., cotton, polyester (B1180765) blends) under various conditions (temperature, pH, salt concentration). The input would be a combination of dye molecular descriptors and process parameters, and the output would be a performance metric. Such models can drastically reduce the number of experiments needed for screening new dye formulations and optimizing dyeing processes. mdpi.com
Table 3: Application of Machine Learning in Dye Performance Prediction
| Machine Learning Model | Input Descriptors | Predicted Property | Reference Example |
|---|---|---|---|
| Random Forest (RF) | Pore volume, surface area, pH, particle size | Adsorption capacity of dyes on agro-waste | Prediction of dye adsorption efficiency. mdpi.com |
| XGBoost, SVM, RF | Experimental conditions (time, concentration) | Catalytic reduction efficiency | Prediction of degradation performance for azo dyes and nitrophenols. researchgate.net |
| Deep Neural Network (DNN) | Ground-state quantum chemical features | Light-harvesting efficiency, photocurrent density | Prediction of photovoltaic performance in dye-sensitized solar cells. rsc.orgrsc.org |
| Hybrid Ensemble Models | Molecular fingerprints, quantum chemical descriptors | Absorption/emission wavelengths, quantum yields | Prediction of photophysical properties for fluorescent organic dyes. aip.org |
Advanced Applications and Functionalization Research of C.i. Vat Blue 22
Integration of C.I. Vat Blue 22 in Novel Advanced Materials
The unique photochemical and electronic properties of violanthrone-based dyes like this compound have prompted research into their use in high-performance materials. These applications leverage the dye's stable structure and electronic characteristics for functions beyond coloration.
Dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology that mimics natural photosynthesis, converting light into electrical energy. diva-portal.org The efficiency of a DSSC is critically dependent on the sensitizer (B1316253) dye, which must absorb light broadly across the visible spectrum and efficiently inject electrons into a semiconductor matrix, typically titanium dioxide (TiO₂). diva-portal.org
While specific research on this compound in DSSCs is not extensively documented, the potential can be inferred from studies on similar organic dyes, such as indigo (B80030) and other D-π-A (Donor-π-bridge-Acceptor) dyes. researchgate.netcore.ac.uk For a dye to be effective in a DSSC, it needs to possess several key characteristics:
Strong Light Absorption: The dye should have a high molar extinction coefficient in the visible and near-infrared regions to maximize photon capture. core.ac.uk
Appropriate Energy Levels: The dye's excited state oxidation potential (HOMO) must be aligned with the semiconductor's conduction band to facilitate electron injection, while its ground state oxidation potential (LUMO) must allow for regeneration by the electrolyte. diva-portal.org
Stability: The dye must be photochemically and thermally stable to ensure long-term device performance.
Research on other blue dyes, such as those based on diketopyrrolopyrrole (DPP), has shown efficiencies of over 7% with cobalt-based electrolytes, demonstrating the viability of blue organic dyes in high-performance solar cells. core.ac.uk The violanthrone (B7798473) structure of this compound, a large polycyclic aromatic hydrocarbon, suggests strong light absorption capabilities and inherent stability, making it a candidate for future investigation as a sensitizer in DSSC systems.
The field of organic electronics utilizes carbon-based molecules and polymers to create electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices relies on the charge transport properties of the organic semiconductor materials.
Studies on related vat dyes, particularly C.I. Vat Blue 1 (Indigo), have highlighted their potential as organic semiconductors. researchgate.net Research has shown that indigo possesses semiconducting properties, and its derivatives are being explored for applications in transistors and solar cells. The electrical conductivity in these materials is often explained by charge carrier hopping between molecules. researchgate.net this compound, with its extensive π-conjugated system derived from the violanthrone core, is a logical candidate for similar applications. worlddyevariety.com The planar structure of such molecules can facilitate π-π stacking in the solid state, creating pathways for charge transport, which is a fundamental requirement for semiconductor applications in electronic and optoelectronic devices.
The integration of organic dyes with nanomaterials creates hybrid systems with synergistic properties. Research has demonstrated that combining dyes with inorganic nanoparticles can enhance functionalities like UV protection, antimicrobial activity, and durability. researchgate.net
A common approach involves the adsorption or coating of dyes onto nanoparticles such as zinc oxide (ZnO) or titanium dioxide (TiO₂). researchgate.net For instance, studies involving natural indigo (C.I. Vat Blue 1) on ZnO nanoparticle-coated silk fabrics showed significantly improved UV protection and color fastness. researchgate.net This concept can be extended to this compound. By fabricating composite nanomaterials, where Vat Blue 22 is adsorbed onto or encapsulated within a nanostructure, novel functional materials can be developed. The printing of such functional nanomaterial inks allows for the creation of advanced surfaces and devices. wiley-vch.de
Below is a table outlining potential dye-nanomaterial combinations and their targeted functionalities.
| Nanomaterial Base | Dye Integration Method | Potential Functionality | Relevant Application |
| Zinc Oxide (ZnO) | Surface Adsorption | Enhanced UV Protection, Antibacterial Properties | Functional Textiles, Protective Coatings |
| Titanium Dioxide (TiO₂) | Dye Sensitization | Photocatalysis, Energy Conversion | Self-Cleaning Surfaces, DSSCs |
| Silver Nanoparticles (AgNPs) | Composite Formation | Enhanced Antimicrobial Efficacy | Medical Textiles, Water Purification |
| Silica (B1680970) (SiO₂) Nanocapsules | Encapsulation | Controlled Release, Photostability | Smart Textiles, Inks and Pigments |
These hybrid nanomaterials leverage the properties of both the inorganic scaffold and the organic dye to achieve functionalities that neither component possesses alone. mdpi.com
Application in Organic Electronic Devices and Optoelectronics
Mechanistic Investigations of Dye-Substrate Interactions in Textile Science
The durability and quality of dyed textiles are governed by the complex interactions between the dye molecules and the fiber's polymer matrix. Understanding these mechanisms at a molecular level is crucial for optimizing dyeing processes.
The adsorption kinetics of vat dyes onto fibers are often analyzed using models like the pseudo-first-order and pseudo-second-order equations. Studies on similar dyes, such as C.I. Vat Blue 4, have shown that the adsorption process often fits the pseudo-second-order model well, which suggests that chemisorption may be a significant part of the mechanism. mdpi.comresearchgate.net The initial phase of adsorption is typically rapid, with equilibrium being reached in under an hour. researchgate.netscirp.org
The equilibrium relationship between the dye concentration in the fiber and in the dyebath is described by adsorption isotherms. For vat dyes, which can aggregate within the fibers, the Freundlich isotherm often provides a good fit to the experimental data. sci-hub.stresearchgate.net The Langmuir isotherm, which assumes a monolayer of dye on a finite number of identical sites, is also used for analysis. researchgate.net
The table below summarizes typical kinetic and isotherm parameters found in studies of vat dyes on various adsorbents, providing a reference for the expected behavior of this compound.
| Adsorption Parameter | Typical Finding for Vat Dyes | Significance |
| Kinetic Model | Pseudo-second-order | Suggests the rate-limiting step may involve chemical interactions. |
| Equilibrium Time | 30-60 minutes | Indicates rapid initial uptake of the dye by the fiber. researchgate.netscirp.org |
| Isotherm Model | Freundlich and Langmuir | Describes the distribution of dye between the fiber and the dyebath at equilibrium. researchgate.net |
| Thermodynamics | Endothermic process | The adsorption capacity increases with temperature. researchgate.net |
The diffusion of the soluble leuco form of vat dyes into cellulose (B213188) has been measured, with diffusion coefficients typically in the order of 2 x 10⁻¹⁰ m²/s at room temperature. sci-hub.st
The strong affinity and high fastness of vat dyes on cellulosic fibers like cotton are not due to covalent bond formation, as seen with reactive dyes. Instead, the interaction is primarily governed by a combination of physical forces and a clever application process. scribd.com
The dyeing process involves the chemical reduction of the insoluble this compound pigment into its water-soluble leuco form in an alkaline bath. researchgate.net This smaller, planar leuco molecule has a high substantivity (affinity) for cellulose and can readily diffuse into the amorphous regions of the fiber.
Once inside the fiber matrix, the dye molecules interact with the cellulose polymer chains through several physical mechanisms:
Van der Waals Forces: These are weak, short-range attractions between the large, planar dye molecule and the cellulose surface. The extensive surface area of the violanthrone structure allows for significant cumulative van der Waals interactions. univ-tlemcen.dzmdpi.com
Hydrogen Bonding: The hydroxyl groups on the cellulose polymer can form hydrogen bonds with the oxygen and nitrogen atoms in the leuco-dye molecule. mdpi.com
π-π Stacking: The planar aromatic rings of the dye molecules can stack on top of each other, leading to aggregation within the fiber structure.
After sufficient time for penetration and diffusion, the dye is trapped inside the fiber by oxidizing it back to its original water-insoluble pigment form. This insolubilization within the polymer matrix is the primary reason for the exceptional wash fastness of vat dyes. The interactions are physical, with the dye molecules being mechanically entrapped within the intricate network of cellulose chains. researchgate.net
Influence of Substrate Microstructure on Dyeing Efficiency and Performance
The efficiency and performance of this compound are intrinsically linked to the microstructure of the substrate being dyed. While primarily used for cotton, its application can be extended to other fibers, and the interaction at the dye-fiber interface is critical for achieving desired coloration and fastness properties.
The dyeing process with vat dyes like this compound involves the reduction of the insoluble pigment to a water-soluble leuco form, which can then penetrate the amorphous regions of the fiber. researchgate.netsdc.org.uk Subsequent oxidation reforms the insoluble pigment, trapping it within the fiber structure. evitachem.com The microstructure of the substrate, particularly the crystallinity, porosity, and surface characteristics of the fibers, plays a pivotal role in this process.
Key Factors Influenced by Substrate Microstructure:
Dye Uptake and Penetration: The degree of crystallinity of a fiber like cotton directly affects dye accessibility. Highly crystalline regions are more compact and less permeable to the leuco dye, while amorphous regions allow for easier penetration and fixation. The size and distribution of pores within the fiber matrix also dictate the rate and extent of dye uptake.
Color Yield and Levelness: A uniform fiber microstructure promotes even dye distribution, resulting in level dyeing. Variations in fiber morphology, such as differences in fiber diameter or the presence of impurities, can lead to uneven color yield.
Fastness Properties: The final location and aggregation state of the dye molecules within the fiber microstructure influence the fastness properties, such as wash fastness and light fastness. synthetic-dyes.com Effective penetration and strong mechanical entrapment of the dye within the fiber lead to superior fastness.
Interactive Data Table: Influence of Fiber Type on Dyeing Characteristics
| Fiber Type | Typical Microstructure | Influence on this compound Dyeing | Expected Performance |
| Cotton | High in cellulose with crystalline and amorphous regions. daffodilvarsity.edu.bd | Good penetration of the leuco form into amorphous regions. | High directness and good fastness properties. worlddyevariety.com |
| Silk | Protein fiber (fibroin) with a more compact and crystalline structure than cotton. | Dyeing is possible, but may require specific process modifications to ensure adequate penetration. worlddyevariety.com | Can achieve good color, but fastness may vary. |
| Wool | Protein fiber (keratin) with a complex cuticle and cortical cell structure. mdpi.com | The scaly outer layer can present a barrier to dye penetration. | Dyeing is feasible, often resulting in good fastness. |
| Viscose/Rayon | Regenerated cellulosic fiber with a generally lower crystallinity than cotton. | Higher accessibility for the leuco dye, potentially leading to faster dye uptake. | Good color yield, though fastness may differ from cotton. |
Research on Chemical Modification and Bio-Conjugation for Research Tools
The inherent chemical structure of this compound, a derivative of Dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione, provides a foundation for chemical modifications to create novel research tools. worlddyevariety.com Its stable polycyclic aromatic core is a promising scaffold for the development of fluorescent probes and specialized staining agents.
Synthesis of this compound Derivatives for Fluorescence Probes
The development of fluorescent probes is a burgeoning area of research, with applications in cellular imaging and bio-sensing. mdpi.comruixibiotech.com While this compound itself is not primarily known for strong fluorescence in its native state, its extended π-conjugated system is a feature shared with many fluorescent dyes. mdpi.com
Researchers are exploring the synthesis of derivatives of violanthrone, the parent structure of this compound, to enhance its photophysical properties. Strategies may include:
Introduction of Electron-Donating or -Withdrawing Groups: Attaching specific functional groups to the aromatic core can modulate the electronic structure, potentially shifting the absorption and emission spectra and increasing the fluorescence quantum yield.
Functionalization for Specific Targeting: Introducing reactive groups allows for the conjugation of the dye to biomolecules, creating probes that can selectively target specific cellular components.
Although specific research on this compound as a fluorescent probe is not extensively documented in publicly available literature, the principles of dye synthesis and modification suggest its potential in this area. sci-hub.se The development of such probes would be a significant advancement, leveraging a well-established industrial dye for high-tech biological applications.
Development of this compound-based Staining Agents for Advanced Histological Techniques
Histological staining is crucial for visualizing tissue structures and identifying pathological changes. celnovte.com Vat dyes, including this compound, have been noted for their potential use as staining agents in biological research.
The intense color and stability of this compound make it a candidate for developing specialized stains. Its application in histology would likely involve a process analogous to textile dyeing, where the leuco form of the dye penetrates the tissue and is then oxidized to its insoluble, colored form, providing high-contrast staining.
Potential Advantages in Histology:
High Stability: The robust nature of the pigment could lead to long-lasting stains that resist fading.
Strong Contrast: The deep blue color would provide excellent contrast for visualizing cellular and extracellular components.
Differential Staining: Modifications to the application process or the dye structure could potentially allow for differential staining of various tissue elements.
Research in this area could lead to the development of new staining protocols that complement or offer advantages over existing methods like the standard Hematoxylin and Eosin (H&E) stain. faustlabscience.de
Mechanistic Insights into Dye Interactions with Biological Components (e.g., proteins, lipids)
Understanding the interactions between this compound and biological macromolecules is fundamental to its application as a research tool. The nature of these interactions can range from non-covalent associations to covalent bonding, depending on the specific context and any chemical modifications made to the dye.
Protein Interactions: The large, planar aromatic structure of this compound could facilitate non-covalent interactions with proteins through π-π stacking with aromatic amino acid residues. sdc.org.uk Hydrogen bonding and hydrophobic interactions are also likely to play a significant role. sdc.org.uk In the context of staining, the dye's interaction with proteins like keratin (B1170402) in wool or fibroin in silk is key to its fixation. mdpi.com
Lipid Interactions: The hydrophobic nature of the dye molecule suggests a potential for interaction with lipid structures, such as cell membranes. This could involve the partitioning of the dye into the lipid bilayer, a phenomenon observed with other lipophilic dyes. thermofisher.com Such interactions could be relevant for the development of probes that target lipid-rich structures within cells.
Investigating these interactions at a molecular level is crucial for designing this compound-based tools with high specificity and for interpreting the results obtained from their use in biological systems.
Environmental Chemistry and Degradation Pathways of C.i. Vat Blue 22
Mechanistic Studies of Environmental Transformation and Fate
The environmental transformation of C.I. Vat Blue 22 is influenced by various factors, including sunlight, chemical reactions in water, and microbial activity.
Vat dyes, as a class, are generally resistant to light degradation. epa.gov Studies on the photodegradation of similar dyes have shown that the process is often slow, with significant color loss occurring only after extended exposure to artificial light. epa.gov The degradation kinetics can be influenced by factors such as light intensity and the presence of other substances in the water. mdpi.com For instance, the photodegradation rate of some dyes increases with light intensity up to a certain point, after which it becomes independent of the light intensity. mdpi.com The process often follows pseudo-first-order kinetics. mdpi.com While specific mechanistic studies on the photodegradation of this compound are limited, research on other vat dyes suggests that the degradation process involves the breakdown of the chromophoric structure, leading to a loss of color. epa.gov
Chemical degradation, particularly through advanced oxidation processes (AOPs), has been explored for the removal of vat dyes. iwaponline.compantareiwater.com AOPs generate highly reactive species like hydroxyl radicals (•OH) that can non-selectively attack and break down the complex aromatic structure of the dye molecule. pantareiwater.commdpi.com These processes can lead to the complete mineralization of the dye into simpler, less harmful compounds such as carbon dioxide and water. pantareiwater.com
Biodegradation offers an environmentally friendly approach to dye removal. pjoes.com Several studies have investigated the potential of microorganisms to degrade anthraquinone (B42736) vat dyes, including those structurally similar to this compound.
Research has shown that certain bacterial strains can effectively decolorize and degrade vat dyes. For example, Pseudomonas aeruginosa has demonstrated the ability to degrade C.I. Vat Blue 4, another anthraquinone dye. jcu.edu.auresearchgate.net In one study, P. aeruginosa WYT was able to achieve a degradation rate of up to 97% for Vat Blue 4 under optimized conditions. pjoes.com The biodegradation process often involves enzymes that break down the complex dye structure. mdpi.com The efficiency of biodegradation is influenced by environmental conditions such as pH, temperature, and the presence of other nutrients. pjoes.comjcu.edu.au For instance, the optimal conditions for Vat Blue 4 degradation by P. aeruginosa WYT were found to be a temperature of 35°C and a pH of 7.0. pjoes.com
The following table summarizes the findings of a study on the biodegradation of C.I. Vat Blue 4 by Pseudomonas aeruginosa:
| Parameter | Optimal Value | Degradation Rate |
| Temperature | 35°C | Increased from 85% to 97% |
| pH | 7.0 | Increased from 85% to 97% |
| Glucose Concentration | 1.0 g/L | Increased from 85% to 97% |
| Urea Concentration | 1.0 g/L | Increased from 85% to 97% |
| Initial Dye Concentration | 50 mg/L | Increased from 85% to 97% |
Data from a study on the response surface optimization of Vat Blue 4 degradation. pjoes.com
Microbial communities in environments like activated sludge from wastewater treatment plants have also been identified as sources of dye-degrading bacteria. pjoes.com Isolates from such environments have shown the potential to decolorize and degrade various textile dyes. ijpbs.com
Chemical Degradation Pathways in Aqueous Environments (e.g., Oxidation, Hydrolysis)
Advanced Remediation Technologies for this compound in Effluents
Due to the persistent nature of this compound, advanced remediation technologies are necessary for its effective removal from industrial effluents.
Photocatalysis using engineered nanomaterials, particularly titanium dioxide (TiO2), is a promising technology for the degradation of organic pollutants like dyes. nih.gov When TiO2 is irradiated with UV light, it generates electron-hole pairs, which in turn produce highly reactive hydroxyl radicals that can degrade the dye molecules. nih.govamazonaws.com
The efficiency of photocatalytic degradation can be enhanced by doping TiO2 with other materials. nih.govamazonaws.com For example, studies on other dyes have shown that doping TiO2 with metals can improve its photocatalytic activity. amazonaws.com The effectiveness of the process is influenced by parameters such as catalyst loading, pH, and initial dye concentration. jmaterenvironsci.comscispace.com Research on the photocatalytic degradation of various dyes has demonstrated that the process often follows the Langmuir-Hinshelwood kinetic model. jmaterenvironsci.comscispace.com
A study on the photocatalytic degradation of textile effluent containing a mixture of dyes using a tungsten-doped TiO2 (TiO2-W) catalyst showed that the degradation efficiency was dependent on the catalyst dose, with the highest degradation rate constant achieved at a specific catalyst concentration. jmaterenvironsci.com
Adsorption is a widely used and effective method for removing dyes from wastewater. researchgate.net The process involves the transfer of dye molecules from the solution to the surface of an adsorbent material. Various materials have been investigated as adsorbents for vat dyes, including natural materials and modified industrial byproducts. researchgate.netshd.org.rs
The adsorption capacity of a material is influenced by its surface area, porosity, and surface chemistry. researchgate.net For instance, a study on the adsorption of C.I. Vat Blue 4 onto smectite-rich clayey rock found that the adsorption capacity could be improved by activating the clay with sulfuric acid. researchgate.net The study also showed that the adsorption process was dependent on pH and temperature, and the equilibrium data could be described by the Langmuir and Freundlich isotherm models. researchgate.net
The development of novel adsorbents with high efficiency and low cost is an active area of research. mdpi.com Materials like activated carbon, while effective, can be expensive to produce and regenerate. Therefore, research is focused on utilizing waste materials and developing new nanomaterials for dye adsorption. mdpi.combohrium.com For example, cetyltrimethylammonium bromide (CTAB) coated magnetite nanoparticles have been successfully used for the removal of disperse dyes.
The following table presents the adsorption capacities of different adsorbents for C.I. Vat Blue 4:
| Adsorbent | Adsorption Capacity (mg/g) | Optimal pH |
| Smectite-rich clayey rock (AYD) | 13.92 | 7.3 |
| Sulfuric acid-activated clay (AYDS) | 17.85 | 6.0 |
Data from a study on the adsorption of Indanthrene Blue RS (C.I. Vat Blue 4) from aqueous solutions. researchgate.net
Adsorption Mechanisms and Novel Adsorbent Development for Dye Removal
Ecological Fate and Transport Modeling of this compound
The ecological fate and transport of a chemical substance like this compound are critical for understanding its potential environmental impact. This involves predicting how the dye will be distributed in the environment, how long it will persist, and its potential to accumulate in living organisms.
Predictive Modeling of Environmental Distribution and Persistence in Aquatic and Terrestrial Systems
Predictive models are essential tools for estimating the environmental concentrations of chemicals. oecd.org These models use the physico-chemical properties of a substance, such as its molecular weight, water solubility, vapor pressure, and partition coefficient, to predict its distribution across different environmental compartments like air, water, soil, and sediment. oecd.org For a dye like this compound, which is expected to be released into water from industrial processes, its behavior in aquatic systems is of primary concern. oecd.org
Table 2: Key Parameters in Environmental Fate Modeling
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Water Solubility | The maximum amount of a chemical that can dissolve in water. | Influences its concentration in aquatic environments and potential for transport. scispace.com |
| Partition Coefficient (Kow) | The ratio of a chemical's concentration in octanol (B41247) versus water, indicating its hydrophobicity. | Higher Kow suggests a tendency to adsorb to organic matter in soil and sediment and to bioaccumulate. |
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Low vapor pressure, typical for dyes, means it is unlikely to be found in significant concentrations in the air. oecd.org |
| Biodegradation Rate | The rate at which the chemical is broken down by microorganisms. | Vat dyes are generally resistant to biodegradation, leading to persistence. researchgate.netoecd.org |
| Photodegradation Rate | The rate of degradation by light. | Can be a significant degradation pathway for some dyes in surface waters. oecd.org |
Bioconcentration and Bioaccumulation Studies (mechanistic focus)
Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water. The bioconcentration factor (BCF) is a key metric for assessing this potential. mst.dk A low potential for bioaccumulation is generally expected for chemicals with low BCF values. regulations.gov For instance, a study on Indigo (B80030) Blue (C.I. Vat Blue 1) found a BCF of 2.5–4.5 in carp, suggesting a low potential for bioconcentration. oecd.org
The potential for a dye to bioaccumulate is related to its physico-chemical properties. Dyes with high water solubility (e.g., >2000 mg/L) are generally not expected to bioaccumulate significantly. scispace.com Conversely, substances with a high octanol-water partition coefficient (Kow) are more likely to be taken up and stored in the fatty tissues of organisms. canada.ca The mechanism of uptake is primarily through absorption from the water across respiratory surfaces or from the diet. Once absorbed, the distribution and potential for metabolism or excretion will determine the extent of accumulation. canada.ca Given the general characteristics of vat dyes, which are applied in a soluble leuco form and then oxidized to an insoluble pigment, their bioavailability can be complex. psu.edu The insoluble form is less likely to be taken up by organisms.
Environmental Risk Assessment Methodologies (focused on exposure and fate)
Environmental risk assessment for chemicals like this compound involves a structured approach that compares the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). oecd.orgeuropa.eu The PEC is estimated using fate and exposure models based on release scenarios, while the PNEC is derived from ecotoxicity data. oecd.org
The exposure assessment component focuses on quantifying the concentration of the substance in various environmental compartments. europa.eu This involves developing emission scenario documents (ESDs) that describe the sources, pathways, and rates of release of the chemical during its lifecycle, from manufacturing to use and disposal. europa.eu For textile dyes, this would include estimating releases from dyeing facilities into wastewater. industrialchemicals.gov.au
The fate assessment then models how the chemical behaves in the environment, considering processes like degradation, partitioning between water, soil, and sediment, and transport. nih.gov The goal is to determine the likely concentrations to which ecosystems will be exposed. epa.gov The risk is then characterized by the PEC/PNEC ratio. A ratio below 1 suggests that adverse environmental effects are unlikely. industrialchemicals.gov.au This entire process is guided by technical guidance documents, such as those developed by the European Union, which provide a framework for conducting comprehensive and harmonized risk assessments. europa.eu
Future Research Directions and Emerging Paradigms for C.i. Vat Blue 22
Integration of Artificial Intelligence and Machine Learning in Vat Dye Research
Artificial intelligence models, particularly neural networks, can be trained on vast datasets from chemical reactions to predict the outcomes of synthetic pathways. In the context of C.I. Vat Blue 22, AI could be employed to forecast yield and purity under various reaction conditions, optimizing the manufacturing process before it even begins in the lab. This predictive power minimizes the need for extensive, iterative experimentation, saving time and resources.
Furthermore, AI can model the relationship between the structural characteristics of a dye molecule and its final properties on a textile substrate. By inputting molecular descriptors, an AI model could predict the colorfastness, light stability, and even the specific shade of this compound on different fibers. While the structure of this compound is known, AI can help in understanding its performance variations due to minor impurities or different finishing processes. For instance, AI models have been successfully used to predict the discoloration efficiency of electrochemical oxidation processes for dye wastewater treatment, demonstrating their potential in related applications. sci-hub.seresearchgate.net
The dyeing process with vat dyes like this compound is complex, involving reduction, adsorption, and oxidation steps. Machine learning algorithms offer a robust method for optimizing these processes to improve quality and reduce waste. scitepress.org
| Machine Learning Model Comparison for Predicting Final Fabric Color | | :--- | :--- | | Model Type | CIEDE2000 Error (Median) | | Neural Network | 0.7 | | Other Machine Learning Models | 1.1 - 1.6 | | Baseline (Non-ML) Model | up to 13.8 | Data sourced from studies on predicting dry fabric color from wet samples. fibre2fashion.comncsu.eduglobaltextiletimes.com A CIEDE2000 value above 0.8-1.0 is generally considered an unacceptable color difference in the textile industry. ncsu.eduglobaltextiletimes.com
While the primary structure of this compound is well-established, data-driven approaches can uncover more subtle structure-function relationships. rsc.org By analyzing large datasets that correlate molecular features with performance metrics (e.g., wash fastness, light fastness, application efficiency), machine learning can identify complex patterns that are not apparent through traditional analysis. mdpi.com
This could involve understanding how the crystalline structure of the dye pigment affects its application properties or how interactions with different textile fibers at a molecular level influence its durability. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, a type of data-driven modeling, can be developed to create a consensus prediction of a compound's properties. acs.org This approach could be used to refine the application process of this compound for new types of fabrics or to develop functional textiles where the dye contributes to specific material properties beyond color.
Machine Learning for Process Optimization in Dyeing Applications
Exploration of this compound in Next-Generation Sustainable Technologies
The future of all chemical products, including dyes, is inextricably linked to sustainability. Research is increasingly focused on aligning manufacturing and application processes with the principles of a circular economy and drawing inspiration from nature to reduce environmental impact. floxytiedye.commarketresearchintellect.com
The chemical synthesis of vat dyes often involves harsh conditions and petroleum-derived precursors. engconfintl.org Bio-inspired and biocatalytic routes offer a more sustainable alternative. Research into the enzymatic synthesis of indigo (B80030), another prominent vat dye, provides a blueprint for future work on other vat dyes. au.dkmdpi.com This involves using enzymes or whole-cell biocatalysts to perform complex chemical transformations under mild conditions, starting from renewable feedstocks like L-tryptophan. engconfintl.orgau.dk
A key innovation in this area is the use of a "biochemical protecting group." For instance, in a sustainable indigo dyeing strategy, the unstable dye precursor indoxyl is enzymatically converted to the stable and soluble intermediate, indican. au.dkslideshare.net This intermediate can be applied to the textile in the dyeing vat, where another enzyme (a β-glucosidase) cleaves the protecting group, releasing indoxyl to oxidize and form the insoluble indigo dye directly on the fiber. au.dk This enzymatic approach avoids the use of harsh chemical-reducing agents typically required in vat dyeing. engconfintl.orgslideshare.net Applying a similar biocatalytic strategy to the precursors of this compound could fundamentally change its synthesis and application, making it significantly more environmentally friendly.
| Sustainable Dyeing Strategies: Bio-Inspired vs. Conventional | | :--- | :--- | :--- | | Feature | Conventional Vat Dyeing | Bio-Inspired / Enzymatic Dyeing | | Reducing Agent | Sodium Hydrosulphite (hazardous) slideshare.net | Enzymes (e.g., β-glucosidase) au.dk | | Precursor State | Insoluble dye reduced to soluble leuco form engconfintl.org | Stable, soluble glycoside-protected precursor (e.g., Indican) au.dk | | Synthesis Conditions | High pH, chemical-intensive engconfintl.org | Mild, aqueous conditions | | Feedstock | Often petroleum-based (e.g., Aniline) engconfintl.org | Renewable (e.g., L-tryptophan) au.dk |
The traditional linear economic model of "take-make-dispose" is unsustainable. europa.eu A circular economy aims to minimize waste and maximize the use of resources by creating closed-loop systems. eba.seresearchgate.net For this compound, this involves a multi-faceted approach.
Waste Valorization: Waste from one industrial process can become a valuable input for another. europa.euresearchgate.net Research is exploring the use of agricultural and industrial by-products as sources for producing dyes or as adsorbents for treating dye-laden wastewater. researchgate.netlaccei.orgacs.orgsci-hub.se For example, wastewater from dye manufacturing can be treated using methods like up-flow anaerobic sludge blanket (UASB) reactors, which not only clean the water but also produce biogas as a valuable energy source. mdpi.com This turns a waste stream into a resource, contributing to a more circular production model.
Designing for Circularity: The principle of circularity starts at the design phase. europa.eu This includes developing eco-friendly formulations of vat dyes that are free from harmful chemicals and optimizing dyeing processes to drastically reduce water and energy consumption. floxytiedye.commarketresearchintellect.com Technologies like electrochemical reduction are being explored as alternatives to conventional reducing agents, minimizing the chemical load in effluents and allowing for the potential recycling of dyes. slideshare.net Furthermore, designing dyeing processes that facilitate the recovery and reuse of dyes from wastewater aligns with the goal of closing material loops. gnest.org By integrating these principles, the entire lifecycle of this compound can be reimagined to fit within a sustainable, circular framework.
Development of Eco-Friendly Reducing Agents for Vat Dyeing Processes
The conventional vat dyeing process, including for this compound, relies on the reduction of the water-insoluble pigment into a soluble leuco form that can be absorbed by textile fibers. p2infohouse.org The most common reducing agent used for this purpose is sodium dithionite (B78146), also known as sodium hydrosulfite. p2infohouse.orgekb.eg However, sodium dithionite presents significant environmental and operational challenges. Its decomposition can release harmful sulfur compounds like sulfur dioxide, contributing to air pollution and increasing the chemical oxygen demand (COD) in wastewater, which complicates effluent treatment. p2infohouse.org Furthermore, its instability requires careful handling to avoid inconsistent dyeing results.
In response to these drawbacks, research is actively pursuing more sustainable and eco-friendly reducing agents. These emerging alternatives can be broadly categorized into inorganic compounds and natural organic extracts.
Inorganic Reducing Agents: Sodium borohydride (B1222165) has been identified as a potent and more environmentally benign alternative to sodium dithionite. p2infohouse.org It offers a more controlled reduction, leading to potentially brighter and more consistent coloration. p2infohouse.org Its use can also lead to economic advantages through reduced chemical and water consumption and may result in a softer fabric feel as it is less harsh on textile fibers. p2infohouse.org
Natural Reducing Agents: A growing body of research focuses on plant-based extracts as direct replacements for sodium dithionite. Studies have demonstrated that extracts from fruits and plants such as pineapple bark, watermelon, carambola, apple, and henna root can achieve the necessary reduction potential (typically in the range of -700 to -850 mV) for vat dyeing. Research using carambola extract, for instance, showed promising colorimetric properties. These natural alternatives minimize the production of hazardous chemicals, paving the way for a more environmentally friendly vat dyeing process.
Table 1: Comparison of Reducing Agents for Vat Dyeing
| Feature | Conventional Agent (Sodium Dithionite) | Eco-Friendly Alternative (Sodium Borohydride) | Eco-Friendly Alternative (Natural Extracts) |
|---|---|---|---|
| Primary Function | Reduces insoluble vat dye to soluble leuco form | Reduces insoluble vat dye to soluble leuco form | Reduces insoluble vat dye to soluble leuco form |
| Environmental Impact | High; releases sulfur dioxide, increases wastewater COD | Low; more environmentally benign | Very Low; biodegradable and from renewable sources |
| Efficiency | Effective but can be unstable | Potent and controlled reduction | Comparable reduction potential to sodium dithionite |
| By-products | Sulfite, sulfate, thiosulfate | Benign borates | Natural organic compounds |
| Examples | Sodium Hydrosulfite | Sodium Borohydride | Pineapple Bark, Watermelon, Carambola Extracts |
Interdisciplinary Research Synergies
The future of this compound is intrinsically linked to the convergence of multiple scientific disciplines. Collaborative efforts are creating new applications for the dye, addressing its environmental footprint, and deepening the fundamental understanding of its chemical behavior.
Convergence of Materials Science, Nanotechnology, and Dye Chemistry
The synergy between materials science, nanotechnology, and dye chemistry is expanding the utility of this compound beyond traditional textiles. As a stable colorant, it is incorporated into various materials, including plastics, paints, and paper products. medchemexpress.cominvivochem.com This integration requires a materials science approach to ensure compatibility and performance within different polymer matrices.
Nanotechnology offers a frontier for innovation in both the application and formulation of vat dyes.
Advanced Formulations: Supra Disperse or Microperle brands of vat dyes are engineered to have ultra-fine dispersion characteristics. dayglo.in This application of particle size reduction, a key aspect of nanotechnology, allows for use in high-speed continuous dyeing and improves the rate of reduction. dayglo.in
Novel Materials: Research into surface-modified pigments, which can include vat dyes, points toward their use in advanced materials with specific properties, such as near-infrared (NIR) reflection. google.com
Nanotechnology in Remediation: Nanotechnology provides novel solutions for environmental cleanup. The ability to synthesize nanoparticles using biological macromolecules offers a new frontier for creating materials to remediate dye-containing effluents, a process where nanobiology and dye chemistry converge.
Synergistic Approaches in Environmental Remediation and Analytical Chemistry
Addressing the environmental impact of this compound from industrial effluents requires a synergistic relationship between environmental science and analytical chemistry. Vat dyes are water-insoluble and can persist in the environment, reducing light penetration in water bodies and impacting aquatic ecosystems. rsc.orgcore.ac.uk
Analytical chemistry provides the essential tools for monitoring and quantifying the dye in wastewater. Techniques such as High-Performance Liquid Chromatography (HPLC) are developed for the sensitive determination of textile dyes. najah.edu Spectrophotometry, Thin-Layer Chromatography (TLC), and Raman Spectroscopy are also crucial for identifying dyes and their degradation products, providing the data needed to assess the effectiveness of remediation strategies. ojp.govresearchgate.net
This analytical foundation enables the development and validation of effective remediation technologies.
Microbial Degradation: A key strategy is the use of microorganisms and their enzymes for bioremediation. mdpi.com Microbial consortia, often showing synergistic activity, can be more effective than single strains at breaking down the complex anthraquinone (B42736) structure of dyes like this compound. nih.govfrontiersin.org Specific enzymes, including laccase and peroxidase, play a critical role in this biodegradation. frontiersin.org
Adsorption: Adsorption is considered a fast, low-cost, and effective method for dye removal. rsc.org Research has explored the use of various adsorbents, including activated bio-solids derived from agricultural waste like rice husks, to remove vat dyes from water. researchgate.net The synergy is evident as analytical techniques like FT-IR spectroscopy are used to characterize the adsorbents and confirm the dye's removal. researchgate.net
Table 2: Overview of Remediation and Analytical Techniques for Vat Dyes
| Technique Category | Specific Method | Role in Vat Dye Management |
|---|---|---|
| Analytical Chemistry | High-Performance Liquid Chromatography (HPLC) | Quantitative determination of dye concentration in effluents. najah.edu |
| UV-Visible Spectrophotometry | Monitoring dye degradation kinetics and color removal. najah.edu | |
| Raman & FT-IR Spectroscopy | Identification of dye structure on fibers and characterization of adsorbents. ojp.govresearchgate.net | |
| Environmental Remediation | Microbial Degradation (Bioremediation) | Use of bacterial/fungal consortia and enzymes to break down the dye molecule. nih.govfrontiersin.org |
| Adsorption | Removal of dye from wastewater using low-cost adsorbents like activated bio-solids. rsc.orgresearchgate.net | |
| Advanced Oxidation Processes (AOPs) | Chemical degradation of dye molecules through the generation of highly reactive radicals. rsc.org | |
| Coagulation-Flocculation | Physical removal of dye particles, though noted as less effective for vat dyes. mdpi.com |
Collaborative Research on Advanced Characterization and Computational Modeling
A deeper understanding of the structure-property relationships of this compound is being pursued through the collaboration of researchers in synthetic chemistry, analytical science, and computational modeling. Advanced characterization techniques are providing unprecedented detail about the molecule and its interactions. Methods such as Nuclear Magnetic Resonance (NMR) and advanced chromatographic techniques are used for post-synthesis analysis and to ensure the purity of dye compounds. For forensic purposes, techniques like micro-FTIR and Raman spectroscopy are used to provide definitive identification of dyes on single fibers. ojp.gov
Complementing this experimental work is the growing field of computational chemistry. While extensive computational studies specifically on this compound are not widely published, the methodologies are well-established in dye chemistry.
Predictive Modeling: Density Functional Theory (DFT) is a powerful computational method used to predict the optical and electronic properties of dye molecules from first principles. ictmumbai.edu.in Such models can forecast a dye's color, stability, and reactivity, guiding the synthesis of new dyes with improved properties.
Understanding Mechanisms: Computational modeling can elucidate complex processes, such as the electrochemical behavior of anthraquinone structures, which is fundamental to the vatting process. nauka.gov.pl
This synergy allows for a cycle of innovation: experimental characterization provides data to build and validate computational models. These models, in turn, can predict the properties of novel structures, guiding experimental chemists to synthesize the most promising new compounds, ultimately accelerating the discovery of advanced materials and more efficient processes.
Q & A
Q. How can machine learning enhance the prediction of this compound’s solubility in novel solvent systems?
Q. What are the limitations of using Arrhenius plots to extrapolate thermal degradation rates of this compound at ambient conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
